molecular formula C20H30N4O B12165447 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B12165447
M. Wt: 342.5 g/mol
InChI Key: YFRSVUXYBWYQMS-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound featuring a pyrazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-dimethyl-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
  • N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanamide

Uniqueness

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is unique due to its specific substitution pattern on the pyrazole and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H30N4O

Molecular Weight

342.5 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C20H30N4O/c1-15(2)24-17(4)19(16(3)22-24)21-18(25)14-20(10-6-5-7-11-20)23-12-8-9-13-23/h8-9,12-13,15H,5-7,10-11,14H2,1-4H3,(H,21,25)

InChI Key

YFRSVUXYBWYQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)CC2(CCCCC2)N3C=CC=C3

Origin of Product

United States

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